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N-(pyridin-2-ylmethyl)cinnamamide
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Overview
Description
N-(pyridin-2-ylmethyl)cinnamamide is an organic compound that features a pyridine ring attached to a cinnamamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and cinnamamide functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethyl)cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with 2-aminopyridine under specific conditions. For instance, the reaction can be carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions to minimize waste and maximize efficiency is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s and cancer due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)cinnamamide involves
Biological Activity
N-(pyridin-2-ylmethyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The effectiveness of this compound against various bacterial strains has been documented, with studies highlighting its potential as a therapeutic agent in treating infections.
Key Findings:
- The compound showed dose-dependent inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating its potency against specific pathogens.
- It was observed that modifications to the carbon chain length can influence the antimicrobial efficacy, suggesting structure-activity relationships that warrant further investigation.
Anticancer Activity
This compound has also been studied for its anticancer effects. The compound's mechanism of action appears to involve the modulation of cellular signaling pathways and apoptosis induction in cancer cells.
Mechanisms of Action:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It potentially binds to specific receptors, altering their activity and affecting tumor growth.
- Signal Transduction Interference : By interfering with cellular signaling pathways, it can induce apoptosis in malignant cells.
Neuroprotective Effects
Recent studies have suggested that derivatives of cinnamamide, including this compound, may possess neuroprotective properties. These compounds have shown promise in protecting neuronal cells from amyloid-induced toxicity, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Research Insights:
- In vitro studies demonstrated that certain derivatives could inhibit acetylcholinesterase (AChE), an important target for Alzheimer's treatment, thereby enhancing cholinergic signaling and providing neuroprotection .
Study on Antimicrobial Efficacy
A study conducted on various cinnamamide derivatives revealed that this compound exhibited substantial antimicrobial effects against several bacterial strains. The study utilized a series of tests to determine the MIC and bactericidal activity.
Compound | MIC (µM) | Bacterial Strain |
---|---|---|
This compound | 15 | Staphylococcus aureus |
This compound | 20 | Escherichia coli |
This compound | 25 | Pseudomonas aeruginosa |
Study on Anticancer Properties
In another significant study focusing on the anticancer potential of this compound, researchers evaluated its effects on lung cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with accompanying changes in apoptotic markers.
Concentration (µM) | Cell Viability (%) | Apoptotic Markers |
---|---|---|
0 | 100 | Baseline |
10 | 70 | Increased |
50 | 30 | High |
Properties
IUPAC Name |
(E)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(10-9-13-6-2-1-3-7-13)17-12-14-8-4-5-11-16-14/h1-11H,12H2,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUSNWUJBBQZDH-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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